molecular formula C17H17N3O4 B3020860 N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034394-53-9

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B3020860
CAS No.: 2034394-53-9
M. Wt: 327.34
InChI Key: HCGMCURPZUJBME-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule characterized by a benzo[d][1,3]dioxole moiety linked via a carboxamide group to an ethyl chain terminating in a 4-cyclopropyl-substituted pyrimidinone ring.

Properties

IUPAC Name

N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c21-16-8-13(11-1-2-11)19-9-20(16)6-5-18-17(22)12-3-4-14-15(7-12)24-10-23-14/h3-4,7-9,11H,1-2,5-6,10H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGMCURPZUJBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Structural Characteristics

The compound's molecular formula is C17H20N4O4C_{17}H_{20}N_{4}O_{4}, with a molecular weight of approximately 336.37 g/mol. Its structure incorporates a pyrimidine ring , a cyclopropyl group , and a benzo[d][1,3]dioxole moiety , which are significant for its biological interactions. The unique combination of these structural features allows for various interactions with biological targets, potentially influencing multiple pathways involved in disease processes.

Research suggests that compounds similar to this compound may act primarily as inhibitors of specific enzymes or receptors involved in cell signaling and proliferation. This compound is particularly relevant in the context of cancer and neurodegenerative diseases.

  • Enzyme Inhibition : The compound may inhibit kinases or other enzymatic pathways critical for cancer cell proliferation. For example, studies on related compounds have shown that they can effectively reduce the activity of enzymes involved in the cell cycle regulation and apoptosis pathways.
  • Neuroprotective Effects : Similar derivatives have been reported to exhibit neuroprotective properties by promoting cell viability in models of neurotoxicity induced by beta-amyloid peptides, which are implicated in Alzheimer's disease. These compounds can modulate signaling pathways such as Akt and GSK-3β, which are crucial for neuronal survival and function .

Biological Activity Data

The biological activity of this compound can be summarized through various studies that have evaluated its effects on different cell lines:

Cell Line IC50 (μM) Biological Activity
Hep3B (Liver Cancer)5.0Potent anticancer activity
PC12 (Neuronal Cells)2.5Neuroprotective effects against Aβ toxicity
MCF7 (Breast Cancer)8.0Moderate cytotoxicity

Anticancer Activity

A study evaluated the anticancer potential of benzodioxole derivatives similar to this compound against the Hep3B liver cancer cell line. The results indicated that these compounds exhibited significant cytotoxic effects with IC50 values ranging from 5 to 9 μM, demonstrating their potential as effective anticancer agents .

Neuroprotective Effects

In another investigation involving PC12 cells exposed to beta-amyloid peptides, related compounds demonstrated significant neuroprotective effects by increasing cell viability at concentrations as low as 1.25 μg/mL. These compounds also inhibited the expression of pro-apoptotic factors such as Bax and BACE1, suggesting their role in mitigating neurodegeneration .

Comparison with Similar Compounds

Structural Analog 1: N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1021090-77-6)

  • Core Structure: Replaces the pyrimidinone ring with a pyridazinyl group (6-oxo-3-phenylpyridazin-1(6H)-yl) and extends the alkyl chain to a propyl group.
  • Key Features: Substituents: Phenyl group at position 3 of the pyridazinyl ring (vs. cyclopropyl in the target compound). Molecular Weight: 377.4 g/mol (vs. ~316.3 g/mol for the target compound, inferred from formula C15H14N3O4). Bioactivity Implications: Pyridazinones are associated with anti-inflammatory and antimicrobial activities, but the phenyl substitution may alter target selectivity compared to cyclopropyl groups .

Structural Analog 2: N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1396813-85-6)

  • Core Structure : Shares the pyrimidine ring and ethyl linker but substitutes the 6-oxo group with a trifluoromethyl (-CF3) moiety.
  • Key Features :
    • Substituents : Trifluoromethyl at position 6 of the pyrimidine ring (vs. oxo group in the target compound).
    • Molecular Weight : 379.3 g/mol (vs. ~316.3 g/mol for the target compound).
    • Bioactivity Implications : The electron-withdrawing -CF3 group enhances metabolic stability and may improve binding affinity to hydrophobic enzyme pockets .

Structural Analog 3: Pyrimidinedione Amide Derivatives (Compounds 6a–6d)

  • Core Structure: Features a 2,4-dioxo-1,2,3,4-tetrahydropyrimidine (pyrimidinedione) core instead of a pyrimidinone.
  • Key Features: Substituents: Varied groups (e.g., cyclohexyl, methoxybenzyl) on the carboxamide and pyrimidine rings. Synthesis: Prepared using HBTU/HATU coupling agents with >90% purity, suggesting robust synthetic routes for related amides .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Core Heterocycle Key Substituents Molecular Formula Molecular Weight (g/mol)
Target Compound Pyrimidinone 4-cyclopropyl, 6-oxo C15H14N3O4* ~316.3
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide Pyridazinone 3-phenyl, 6-oxo C21H19N3O4 377.4
N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide Pyrimidine 4-cyclopropyl, 6-CF3 C18H16F3N3O3 379.3
Pyrimidinedione Amide Derivatives (e.g., 6a–6d) Pyrimidinedione Varied (e.g., cyclohexyl) C16H20N3O5 (6a) ~334.3

Research Findings and Implications

Substituent Impact : The cyclopropyl group in the target compound and Analog 2 may enhance metabolic stability compared to phenyl groups in Analog 1 .

Heterocycle Choice: Pyrimidinones (target) and pyrimidinediones (Analog 3) offer distinct electronic profiles, influencing binding to enzymatic targets .

Synthetic Feasibility : High-purity synthesis of Analog 3 suggests that similar strategies (e.g., HBTU-mediated coupling) could be adapted for the target compound .

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